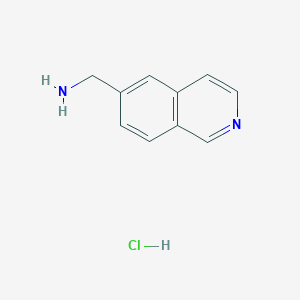

(Isoquinolin-6-yl)methanamine hydrochloride

Description

(Isoquinolin-6-yl)methanamine hydrochloride (CAS: 1396762-19-8) is a hydrochloride salt of a substituted isoquinoline derivative. Its molecular formula is C₁₀H₁₁ClN₂, with a molecular weight of 194.66 g/mol . Structurally, it consists of an isoquinoline core (a bicyclic aromatic system with a nitrogen atom at position 2) linked to a methanamine group at position 4. The compound is classified under the HS code 2933499090 and is primarily used in pharmaceutical research and development. Safety data indicate it poses hazards such as skin corrosion/irritation (H314), necessitating precautions like wearing protective gloves and eye protection .

Globally, it is supplied by multiple vendors, including Frontier Scientific, Inc. and Bellen Chemistry Co., Ltd., reflecting its importance in medicinal chemistry and drug discovery .

Properties

IUPAC Name |

isoquinolin-6-ylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2.ClH/c11-6-8-1-2-10-7-12-4-3-9(10)5-8;/h1-5,7H,6,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANIZKTKEALCVPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C=C1CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1396762-19-8 | |

| Record name | (Isoquinolin-6-yl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis of Compound II

Example 1: R ═ p-methoxybenzyl

- Add Compound I (5.0kg) and N-methylpyrrolidone (25L) into a 100L reaction kettle and stir to dissolve.

- Add p-methoxybenzylamine (7.95kg), heat to 120 ℃, and react for 4 hours until the reaction is complete.

- Add water (80L) to quench the reaction, then extract three times with dichloromethane (30L x 3).

- Combine the organic phases and wash once with saturated saline (50L).

- Dry with anhydrous sodium sulfate, evaporate the solvent using a rotary evaporator, and purify by ethyl acetate and N-heptane to obtain 5.8kg of product Compound II, with a yield of 83.4%.

Example 3: R ═ 3, 4-dimethoxybenzyl

- Add Compound I (1g) and N-methylpyrrolidone (10mL) into a reaction bottle and stir to dissolve.

- Add 3, 4-dimethoxybenzylamine (2.58g), heat to 120 ℃, and react for 4 hours while monitoring the reaction by TLC (petroleum ether/ethyl acetate ═ 2/1).

- Quench the reaction by adding water (50mL), and extract three times with dichloromethane (30mL x 3).

- Combine organic phases, wash once with saturated saline (30mL), and dry by adding anhydrous sodium sulfate.

- Evaporate the solvent by rotary evaporation, and perform column chromatography (SiO2) after the solvent is evaporated to obtain 1.29g of product Compound II with an 85.5% yield.

Example 4: R ═ 2, 4-dimethoxybenzyl

- Add Compound I (1g) and N-methylpyrrolidone (10mL) into a reaction bottle and stir to dissolve.

- Add 2, 4-dimethoxybenzylamine (2.58g), heat to 120 ℃, and react for 4 hours while monitoring the reaction by TLC (petroleum ether/ethyl acetate ═ 2/1).

- Quench the reaction by adding water (50mL) in the post-treatment and extract three times with dichloromethane (30mL x 3).

- Combine organic phases, wash once with saturated saline (30mL), and dry by adding anhydrous sodium sulfate.

- Evaporate the solvent by rotary evaporation and perform column chromatography (SiO2) after the solvent is evaporated to obtain 1.35g of product Compound II with an 89.6% yield.

Preparation of Isoquinoline Compounds Using Compound II

- Using Compound II as a raw material to prepare Compound VI, which involves deprotecting the amino-protecting group of Compound V.

- The process for deprotecting the amino-protecting group of Compound V involves reacting Compound V in a reaction solvent and then adjusting the pH of the solution to 7-8 with saturated \$$NaHCO_3\$$ to obtain the product.

- Suitable reaction solvents include trifluoroacetic acid, triethylsilylhydride, methanesulfonic acid, trifluoromethanesulfonic acid, a mixed solvent of trifluoroacetic acid/dichloromethane, a mixed solvent of methanesulfonic acid/dichloromethane, or a mixed solvent of triethylsilylhydride/trifluoroacetic acid.

Alternative Method via Buchwald-Hartwig Coupling Reaction

- React Compound II with N-methyl-3-amino propionitrile, avoiding the use of N-methyl-N'-tetrahydrofuran formyl propane diamine to reduce costs and impurities.

- Use Buchwald-Hartwig coupling reaction to overcome challenges in aminating and substituting the chlorine at the 3-position C.

- Obtain the target isoquinoline compound through reduction, amidation, and deprotection.

Preparation of 6-Aminoisoquinoline

Chemical Reactions Analysis

Types of Reactions: (Isoquinolin-6-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it to its amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the methanamine group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like halides, alkoxides, or amines are used under basic or neutral conditions.

Major Products: The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted isoquinoline compounds .

Scientific Research Applications

Medicinal Chemistry

The isoquinoline backbone is known for its presence in various biologically active compounds, making (Isoquinolin-6-yl)methanamine hydrochloride a subject of interest in drug discovery and development.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including:

- Bischler-Napieralski Reaction : This method involves the cyclization of β-phenylethylamine in the presence of a dehydrating agent.

- Beckmann Rearrangement : This reaction can convert oximes into amides, providing another pathway for synthesizing isoquinoline derivatives.

These synthetic routes not only provide the compound itself but also facilitate the development of related derivatives with potentially enhanced biological activities.

Research Applications

Due to its structural characteristics, this compound is utilized in several research contexts:

3.1. Drug Development

The compound's potential as a precursor or lead compound in drug design is significant. Its isoquinoline structure allows for modifications that could yield new pharmacologically active substances.

3.2. Chemical Biology

In chemical biology, this compound may serve as a tool for studying biological processes or as a probe for understanding enzyme mechanisms due to its ability to interact with various biological targets.

Toxicological Profile

Understanding the safety profile of this compound is crucial for its application in research:

| Endpoint | Value |

|---|---|

| Eye Irritation | Can cause irritation |

| Skin Irritation | Minimal irritation reported |

| Endocrine Disruption Potential | No evidence found |

Safety data indicates that while the compound may cause irritation upon contact, it does not exhibit significant chronic toxicity or endocrine-disrupting properties .

Case Studies

While specific case studies focusing exclusively on this compound are scarce, related compounds have been documented extensively:

5.1. Rho Kinase Inhibitors

Research on isoquinoline-based Rho kinase inhibitors highlights their therapeutic potential against cardiovascular diseases . These findings suggest that similar derivatives may also hold promise in treating related conditions.

5.2. Antimicrobial Activity

Studies on isoquinoline derivatives like berberine have demonstrated potent antimicrobial effects, indicating that this compound could be explored for similar applications .

Mechanism of Action

The mechanism of action of (Isoquinolin-6-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

6-Methoxytryptamine Hydrochloride (CAS: 3610-36-4)

- Molecular Formula : C₁₁H₁₅ClN₂O

- Molecular Weight : 230.70 g/mol

- Structural Features: Contains an indole core (instead of isoquinoline) with a methoxy group at position 6 and an ethylamine side chain.

- Applications: Used in neuroscience research as a serotonin receptor ligand. The indole scaffold is common in neurotransmitters and hallucinogens.

- Key Difference: The indole system lacks the fused benzene ring present in isoquinoline, altering electronic properties and receptor binding affinities .

[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride (CAS: 690632-35-0)

- Molecular Formula : C₁₀H₉ClN₂S·HCl

- Molecular Weight : 261.17 g/mol

- Structural Features : Features a thiazole ring (a five-membered ring with sulfur and nitrogen) substituted with a 4-chlorophenyl group and a methanamine side chain.

- Applications : Investigated for antimicrobial or antiviral activity due to the thiazole moiety’s prevalence in bioactive molecules.

6-Methoxy DiPT Hydrochloride (CAS: 2426-76-8)

- Molecular Formula : C₁₇H₂₆N₂O·HCl

- Molecular Weight : 310.90 g/mol

- Structural Features : A tryptamine derivative with diisopropyl groups on the amine and a methoxy-substituted indole core.

- Key Difference: The bulky substituents and indole core differentiate its pharmacokinetics from the simpler isoquinoline-based compound .

Hydrastinine Hydrochloride (CAS: Not explicitly listed; structure described in )

- Molecular Formula: C₁₁H₁₃NO₃·HCl

- Molecular Weight : 207.23 g/mol

- Structural Features: An isoquinoline derivative with a 1,3-dioxolo group fused to the aromatic system.

- Applications : Historically used as a vasoconstrictor; the dioxolo group modifies electron density, affecting receptor interactions.

- Key Difference: The additional oxygen atoms in the dioxolo ring increase polarity and hydrogen-bonding capacity compared to (isoquinolin-6-yl)methanamine .

Data Table: Comparative Overview

Research Findings and Implications

- Structural Impact on Bioactivity: The isoquinoline core in this compound provides a planar aromatic system conducive to π-π stacking interactions in receptor binding, whereas indole or thiazole derivatives exhibit distinct electronic profiles .

- Substituent Effects : Bulky groups (e.g., diisopropyl in 6-MeO DiPT) enhance lipophilicity but may reduce solubility, whereas polar groups (e.g., dioxolo in hydrastinine) improve water solubility .

- Safety Profiles: (Isoquinolin-6-yl)methanamine’s H314 hazard underscores the need for careful handling compared to less corrosive analogs like 6-methoxytryptamine .

Biological Activity

(Isoquinolin-6-yl)methanamine hydrochloride is a derivative of isoquinoline, a heterocyclic compound known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other therapeutic potentials, supported by relevant data tables and case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₀H₁₁ClN₂

- Molecular Weight : 158.20 g/mol

- Structure : The compound consists of a benzene ring fused to a pyridine ring, which contributes to its biological properties.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. It can bind to enzymes and receptors, modulating their activity and leading to significant biological effects. For example, it may inhibit enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of this compound:

- Antibacterial Properties : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, it demonstrated significant activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 0.0048 mg/mL to 0.0195 mg/mL for various analogs .

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| E. coli | 0.0048 |

| Bacillus mycoides | 0.0048 |

| Staphylococcus aureus | 0.0098 |

Anticancer Activity

Research indicates that isoquinoline derivatives possess anticancer properties:

- Inhibition of Cancer Cell Proliferation : Studies have reported that this compound exhibits cytotoxic effects on various cancer cell lines. For example, it has shown IC50 values of approximately 11 μM against specific lung cancer cells (H1975) and induced apoptosis in malignant cells .

| Cell Line | IC50 (μM) |

|---|---|

| H1975 | 11.0 |

| MGC-803 | 5.1 |

Other Biological Activities

The compound also exhibits several other biological activities:

- Anti-inflammatory Effects : Isoquinoline derivatives have been associated with anti-inflammatory properties, making them potential candidates for treating inflammatory diseases.

- Neuroprotective Effects : Some studies suggest that isoquinoline derivatives may have neuroprotective effects, which could be beneficial in neurodegenerative diseases .

Case Studies and Research Findings

- Antimicrobial Study : A comprehensive examination of synthesized isoquinoline derivatives revealed that compounds similar to this compound exhibited broad-spectrum antimicrobial activity, with some derivatives showing exceptional potency against resistant strains .

- Cytotoxicity Assessment : In vitro studies demonstrated that the compound significantly reduced cell viability in cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .

- Structure-Activity Relationship (SAR) : Research has shown that modifications in the isoquinoline structure can significantly influence biological activity, emphasizing the importance of specific substitutions on the phenyl ring for enhancing efficacy against target enzymes .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (Isoquinolin-6-yl)methanamine hydrochloride, and how can purity be ensured?

- Methodology : Begin with nucleophilic substitution or reductive amination of isoquinolin-6-carbaldehyde, followed by HCl salt formation. Purity optimization involves recrystallization from ethanol/water mixtures and characterization via HPLC (≥98% purity threshold) and NMR (1H/13C for structural confirmation) . For scalability, column chromatography (silica gel, chloroform/methanol gradient) is recommended. Monitor intermediates using LC-MS to avoid byproducts like N-alkylated impurities .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology : Use a combination of:

- 1H/13C NMR (D2O or DMSO-d6) to confirm the methanamine moiety and aromatic protons.

- FT-IR for NH2 stretching (3200–3400 cm⁻¹) and HCl salt formation (broad peak ~2500 cm⁻¹).

- UV-Vis spectroscopy (λmax ~235–288 nm) to track conjugation effects in aqueous solutions .

- High-resolution mass spectrometry (HRMS) to validate the exact mass (e.g., 201.1312 for C10H13ClN2) and rule out isotopic impurities .

Q. How does the hydrochloride salt form influence solubility and stability in aqueous buffers?

- Methodology : Conduct solubility tests in PBS (pH 7.4), DMSO, and ethanol. The hydrochloride salt typically enhances aqueous solubility (e.g., >50 mg/mL at 25°C). Stability studies (4°C/-20°C over 6–12 months) should include periodic HPLC analysis to detect degradation products like free amine or oxidation byproducts .

Advanced Research Questions

Q. How can computational tools predict the reactivity of this compound in novel reactions?

- Methodology : Employ databases like PISTACHIO, REAXYS, and BKMS_METABOLIC to model reaction pathways. For example:

- Density Functional Theory (DFT) calculations to assess electrophilic/nucleophilic sites on the isoquinoline ring.

- Template-based synthesis planning to prioritize routes with >90% atom economy .

- Validate predictions with small-scale exploratory reactions (e.g., coupling with boronic acids via Suzuki-Miyaura) .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodology :

- Dose-response recalibration : Test across multiple cell lines (e.g., HEK293, HepG2) with standardized assays (e.g., LOXL2 inhibition IC50 comparisons) .

- Metabolite profiling : Use LC-MS/MS to identify active/inactive metabolites that may explain variability.

- Structural analogs : Compare with derivatives like (2-Chloropyridin-4-yl)methanamine hydrochloride to isolate structure-activity relationships .

Q. How can regioselectivity challenges in functionalizing the isoquinoline core be addressed?

- Methodology :

- Directing group strategies : Introduce temporary groups (e.g., Boc-protected amines) to steer C-H activation at the 6-position.

- Microwave-assisted synthesis : Enhance reaction specificity for substitutions at the methanamine site (e.g., 150°C, 30 min) .

- Byproduct analysis : Use GC-MS to identify competing pathways (e.g., 3- or 8-substituted isomers) and adjust catalysts (e.g., Pd(OAc)2 vs. CuI) .

Q. What protocols ensure accurate quantification of trace impurities in bulk samples?

- Methodology :

- LC-TOF/MS with <1 ppm mass accuracy to detect impurities (e.g., residual solvents, dimerization products).

- Forced degradation studies : Expose samples to heat (60°C), light (UV 254 nm), and acidic/alkaline conditions to profile degradation pathways .

- Reference standards : Use certified materials (e.g., 4-Methylisoquinolin-6-amine) for calibration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.